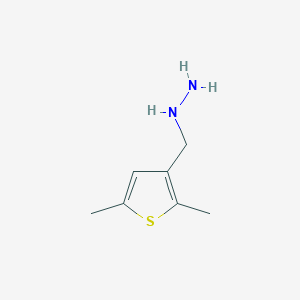

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine

Beschreibung

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine is a heterocyclic organic compound featuring a thiophene ring substituted with methyl groups at positions 2 and 3. A hydrazine moiety (-NH-NH₂) is attached via a methylene bridge to the 3-position of the thiophene. Hydrazine derivatives are known for their reactivity in forming Schiff bases, heterocycles, and coordination complexes, making them valuable in drug design and materials science .

Eigenschaften

Molekularformel |

C7H12N2S |

|---|---|

Molekulargewicht |

156.25 g/mol |

IUPAC-Name |

(2,5-dimethylthiophen-3-yl)methylhydrazine |

InChI |

InChI=1S/C7H12N2S/c1-5-3-7(4-9-8)6(2)10-5/h3,9H,4,8H2,1-2H3 |

InChI-Schlüssel |

COCSOPHFCPRQRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(S1)C)CNN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine typically involves the reaction of 2,5-dimethylthiophene with hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 2,5-Dimethylthiophene and hydrazine.

Solvent: Ethanol or methanol.

Reaction Conditions: Heating the mixture to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of materials with specific properties, such as conductive polymers.

Wirkmechanismus

The mechanism of action of ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine involves its interaction with molecular targets in biological systems. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on Thiophene

- [(Thiophen-3-yl)methyl]hydrazine hydrochloride (CAS 1427454-16-7): Lacks methyl groups on the thiophene ring, resulting in reduced steric hindrance and increased electronic density at the 3-position. This compound exhibits higher reactivity in nucleophilic substitutions compared to the dimethyl-substituted analog .

- (2-Thiophen-3-yl-1,3-thiazol-4-yl)methylhydrazine (CAS 926268-32-8): Incorporates a thiazole ring fused to the thiophene, introducing additional nitrogen and sulfur atoms. This modification enhances π-conjugation and may improve antimicrobial activity due to the thiazole’s bioactivity .

Table 1: Structural Features of Thiophene-Based Hydrazine Derivatives

| Compound | Substituents on Thiophene | Additional Functional Groups |

|---|---|---|

| ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine | 2,5-dimethyl | None |

| [(Thiophen-3-yl)methyl]hydrazine HCl | None | Hydrochloride salt |

| (2-Thiophen-3-yl-thiazol-4-yl)methylhydrazine | None | Thiazole ring |

Reactivity

Hydrazine derivatives undergo condensation with carbonyl compounds to form hydrazones. For example, thiophene-2,5-dicarbohydrazide reacts with aldehydes to yield antimicrobial hydrazone derivatives . The dimethyl groups in the target compound may slow this reaction due to steric effects compared to unsubstituted analogs.

Physicochemical Properties

Spectral Characteristics

- IR Spectroscopy : Hydrazine N-H stretches appear at ~3300 cm⁻¹, while C=O stretches (in hydrazides) occur near 1650 cm⁻¹. The target compound lacks carbonyl groups but shares N-H peaks with 3,5-dihydroxybenzoyl-hydrazineylidene .

- NMR: The methyl groups on the thiophene in the target compound would resonate at δ ~2.2–2.3 ppm (similar to 3-methyl-4-phenylthieno[2,3-b]thiophene derivatives ).

Table 2: Comparative Spectral Data

| Compound | IR (N-H, cm⁻¹) | $^1$H-NMR (Methyl, δ ppm) |

|---|---|---|

| ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine | ~3300 | 2.2–2.3 (s, 6H) |

| 3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide | 3200–3300 | 1.85 (s, 3H) |

| [(Thiophen-3-yl)methyl]hydrazine HCl | 3300–3400 | N/A |

Antimicrobial Activity

Thiophene-hydrazine hybrids, such as thiophene-2,5-dicarbohydrazide derivatives , exhibit potent antimicrobial activity. For instance, compound 1 (IR: 3464 cm⁻¹, $^1$H-NMR δ 2.16–2.28) shows efficacy against E. coli and S. aureus . The dimethyl substitution in the target compound may enhance lipid membrane penetration, improving bioavailability.

Enzyme Inhibition

Hydrazine derivatives like 3,5-dihydroxybenzoyl-hydrazineylidene act as tyrosinase inhibitors .

Biologische Aktivität

The compound ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine is a hydrazine derivative that has garnered interest due to its potential biological activities. Hydrazine derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine, focusing on its therapeutic potential and underlying mechanisms.

Chemical Structure

The chemical structure of ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine can be represented as follows:

This structure features a thiophene ring, which is significant for its biological activity.

Anticancer Activity

Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine have shown promising results in inhibiting tumor growth in vitro.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine | MCF-7 (breast cancer) | 15.0 | |

| ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine | HCT116 (colon cancer) | 12.5 |

In a study involving multiple hydrazone derivatives, it was found that compounds with similar structures to ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Anti-inflammatory properties have been attributed to various thiophene-containing compounds. For instance, derivatives similar to ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine have been reported to inhibit pro-inflammatory cytokines in vitro.

Case Studies

-

Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of several hydrazone derivatives on different cancer cell lines. The results indicated that compounds with the thiophene group showed enhanced cytotoxicity compared to those without it.

- Methodology : The MTT assay was used to assess cell viability after treatment with varying concentrations of the compounds.

- Findings : Compounds similar to ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine exhibited IC50 values ranging from 10 to 20 µM across different cell lines.

-

Antibacterial Efficacy : Another study focused on the antibacterial efficacy of hydrazone derivatives against common pathogens.

- Methodology : The disc diffusion method was employed to determine the antibacterial activity.

- Findings : Compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.